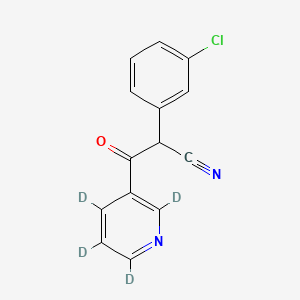

6-Carboxy-2',7'-dichlorofluorescein 3',6'-Diacetate Succinimidyl Ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

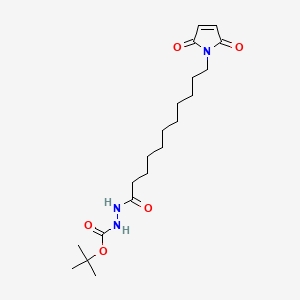

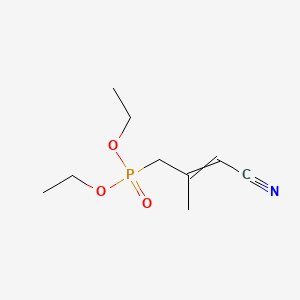

6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester is a fluorescent dye commonly used in biological and chemical research. This compound is particularly valued for its ability to detect reactive oxygen species (ROS) within cells, making it a crucial tool in studies related to oxidative stress and cellular health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester typically involves the esterification of 6-Carboxy-2’,7’-dichlorofluorescein with acetic anhydride in the presence of a catalyst. This reaction produces the diacetate form, which is then reacted with N-hydroxysuccinimide (NHS) in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to form the succinimidyl ester .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and purification systems helps in maintaining consistency and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester primarily undergoes hydrolysis and esterification reactions. The hydrolysis of the diacetate groups by intracellular esterases converts the compound into its fluorescent form, 6-Carboxy-2’,7’-dichlorofluorescein .

Common Reagents and Conditions

Hydrolysis: This reaction occurs in the presence of esterases within cells, leading to the removal of acetate groups.

Esterification: Acetic anhydride and a catalyst are used to esterify 6-Carboxy-2’,7’-dichlorofluorescein.

Major Products

The major product formed from the hydrolysis of 6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester is 6-Carboxy-2’,7’-dichlorofluorescein, which is highly fluorescent and used for detecting ROS .

Scientific Research Applications

6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester is widely used in various fields of scientific research:

Mechanism of Action

The mechanism of action of 6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester involves its passive diffusion into cells, where intracellular esterases hydrolyze the diacetate groups. This hydrolysis converts the compound into its fluorescent form, 6-Carboxy-2’,7’-dichlorofluorescein, which can then react with ROS to produce a fluorescent signal. This signal is used to quantify the levels of ROS within cells .

Comparison with Similar Compounds

Similar Compounds

5-(and-6)-Carboxy-2’,7’-dichlorofluorescein: Similar in structure but lacks the diacetate and succinimidyl ester groups.

2’,7’-Dichlorofluorescein Diacetate: Lacks the carboxy group, making it less specific for certain applications.

6-Carboxyfluorescein Diacetate: Similar but does not contain chlorine atoms, affecting its fluorescence properties.

Uniqueness

6-Carboxy-2’,7’-dichlorofluorescein 3’,6’-Diacetate Succinimidyl Ester is unique due to its combination of carboxy, dichloro, diacetate, and succinimidyl ester groups. This combination enhances its cell permeability, specificity for ROS detection, and fluorescence intensity, making it a superior choice for various research applications .

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 3',6'-diacetyloxy-2',7'-dichloro-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H17Cl2NO11/c1-12(33)39-23-10-21-17(8-19(23)30)29(18-9-20(31)24(40-13(2)34)11-22(18)41-21)16-7-14(3-4-15(16)28(38)42-29)27(37)43-32-25(35)5-6-26(32)36/h3-4,7-11H,5-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDFYPGVRLJRTEF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)OC3=CC(=C(C=C3C24C5=C(C=CC(=C5)C(=O)ON6C(=O)CCC6=O)C(=O)O4)Cl)OC(=O)C)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H17Cl2NO11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10662310 |

Source

|

| Record name | 2',7'-Dichloro-6-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

626.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

852299-81-1 |

Source

|

| Record name | 2',7'-Dichloro-6-{[(2,5-dioxopyrrolidin-1-yl)oxy]carbonyl}-3-oxo-3H-spiro[2-benzofuran-1,9'-xanthene]-3',6'-diyl diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10662310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-4-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B562417.png)